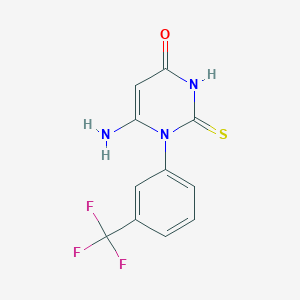

6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one

Description

6-Amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 2-thioxo group, a 6-amino substituent, and a 3-(trifluoromethyl)phenyl moiety at the N1 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly kinase inhibition, as inferred from structurally related compounds .

Properties

IUPAC Name |

6-amino-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c12-11(13,14)6-2-1-3-7(4-6)17-8(15)5-9(18)16-10(17)19/h1-5H,15H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUJIZYKQCEIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC(=O)NC2=S)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea and guanidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Multicomponent Condensation Reactions

This compound participates in green chemistry protocols for constructing fused pyrimidine derivatives. A representative reaction involves:

-

Reactants : 6-Amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one (0.5 mmol), (E)-1-methyl-4-(2-nitrovinyl)benzene (0.5 mmol), 4-methylbenzaldehyde (0.5 mmol)

-

Catalyst : Carbonaceous sulfonic acid (C-SO3H, 10 mg)

-

Solvent : Water (3.0 mL)

-

Conditions : Stirred at room temperature until TLC confirms completion (~6–7 hours)

-

Workup : Filtration, recrystallization from ethanol/N,N-dimethylformamide

-

Product : Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (yield: 68–94%) .

Catalyst Efficiency in Biginelli-Type Reactions

Comparative studies highlight the superiority of ionic liquid catalysts for synthesizing pyrimidine derivatives:

| Catalyst | Medium | Time | Yield (%) |

|---|---|---|---|

| EtOH | Solvent | 9 h | Trace |

| Cs2CO3 | EtOH | 7 h | 61 |

| ChCl:2urea | Ionic liquid | 2 h | 80 |

| DIPEAc | Ionic liquid | 45 min | 94 |

DIPEAc (diisopropylethylammonium acetate) achieves near-quantitative yields under solvent-free conditions, outperforming traditional catalysts like p-TSA or PEG-400 .

Formation of Pyrimido-Triazine Hybrids

Reaction with arylaldehydes produces antibacterial agents:

-

Reactants : 6-Amino-2-thioxo-dihydropyrimidin-4-one + arylaldehydes

-

Conditions : Reflux in dioxane (4–6 hours)

-

Products : Ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido triazine-7-carboxylates

-

Biological Activity : MIC = 256 µg/mL against E. coli and S. aureus .

Spectral Characterization of Derivatives

Key spectral data for representative derivatives:

-

1H NMR (DMSO-d6) :

-

NH protons: δ 10.09–12.32 (broad singlets)

-

Aromatic protons: δ 6.69–7.81 (multiplet patterns)

-

OCH3 groups: δ 3.80 (singlet)

-

-

13C NMR :

-

Thioxo carbon: δ 183.29–183.53

-

Carbonyl carbon: δ 166.22–175.2

-

-

LCMS : [M + Na]+ peaks confirm molecular weights (e.g., m/z 252.2 for C11H7N3OSNa+) .

Regioselectivity in Cascade Reactions

Interactions with diethyl ethoxymethylenemalonate yield a single regioisomer regardless of reagent addition sequence. This confirms the compound’s inherent regiochemical stability in multicomponent systems .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with trifluoroacetic anhydride. The synthesis typically yields a range of derivatives with varying biological activities. For instance, a study highlighted the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which included compounds similar to 6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one. These compounds were characterized using techniques such as X-ray diffraction, which provided insights into their molecular arrangements and interactions .

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Research has demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a compound derived from this class showed a marked reduction in cell viability in melanoma and prostate cancer cell lines at concentrations as low as 50 µM .

Case Studies on Anticancer Activity

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 3b | Melanoma | 50 | 20 |

| 3a | DU145 | 100 | Significant decrease |

| 3c | C32 | 100 | Significant decrease |

| 4a | CHO-K1 | 100 | High cytotoxicity |

These findings suggest that modifications to the thiazolo-pyrimidine structure can enhance anticancer properties, making it a valuable scaffold for further drug development.

Other Medicinal Applications

Beyond anticancer activity, derivatives of this compound have been explored for other therapeutic applications:

- Antimicrobial Activity : Some studies have indicated that compounds within this class possess antimicrobial properties, potentially useful in treating bacterial infections.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact

- Methoxy Groups: and highlight methoxy-substituted phenyl rings, which may enhance binding affinity but could undergo demethylation in vivo .

Notes

Data Limitations: Direct biological or physicochemical data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.

Synthesis Challenges: The trifluoromethyl group’s introduction may require specialized reagents (e.g., fluoroalkylation agents), complicating large-scale production .

Commercial Availability: Compounds like 6-propyl-2-thioxo-pyrimidinone () are marketed, suggesting feasible synthesis, whereas discontinued products () highlight attrition risks .

Therapeutic Potential: Structural similarities to CK1 inhibitors () and medicinal pyrido-pyrimidinones () warrant further investigation into kinase inhibition or anticancer activity .

Biological Activity

6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of 2-cyanoacetamide with various isothiocyanates, leading to the formation of thiazolo[4,5-d]pyrimidine derivatives. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and biological activity. Structural characterization is typically performed using techniques such as NMR and X-ray crystallography to confirm the molecular framework and functional groups present in the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays using the NCI-60 cancer cell line panel demonstrated significant cytotoxic effects against various cancer types:

- Cell Lines Tested : Melanoma (C32), prostate cancer (DU145), and human keratinocytes.

- IC50 Values : The compound exhibited IC50 values as low as 50 µM, indicating a strong reduction in cell viability (up to 80%) at higher concentrations .

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| C32 | 50 | 20 |

| DU145 | 100 | Significant decrease |

| Human Keratinocytes | 100 | Significant decrease |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise in antiviral applications . Studies indicate that certain derivatives can inhibit viral replication effectively:

- Activity Against HSV-1 : Some analogs demonstrated effective concentrations (EC50) around 16.7 µM with low cytotoxicity (CC50 > 200 µM), suggesting a favorable therapeutic index .

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary data suggest that the trifluoromethyl group may play a crucial role in enhancing binding affinity to target proteins involved in cancer cell proliferation and viral replication. The presence of thioketone functionalities is also believed to contribute to their biological activity through interactions with cellular nucleophiles .

Case Studies

Several case studies have been documented regarding the efficacy of these compounds:

- Study on Anticancer Efficacy : A study evaluated the effects of various thiazolo[4,5-d]pyrimidine derivatives on melanoma cells, revealing that compounds with higher trifluoromethyl substitution displayed enhanced cytotoxicity compared to their non-substituted counterparts .

- Antiviral Screening : Another investigation focused on a series of pyrimidine derivatives for their antiviral properties against HSV-1, highlighting that structural modifications could significantly impact their efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-amino-2-thioxo-1-(3-(trifluoromethyl)phenyl)-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via condensation of substituted anilines (e.g., 3-(trifluoromethyl)aniline) with thiourea and β-keto esters under acidic conditions. For example, NaHCO₃ in diethyl ether/ethyl acetate/water mixtures can facilitate cyclization . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of thiourea to β-keto ester) and refluxing in ethanol at 80°C for 6–8 hours improves yields (up to 75%) . Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidinone ring (e.g., thioxo group at δ ~12.5 ppm in DMSO-d₆) .

- IR Spectroscopy : Confirms C=S (1150–1250 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 316.05) .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for high-resolution X-ray data refinement. Key steps include:

- Twinning Analysis : Address pseudo-merohedral twinning with HKLF5 format .

- Hydrogen Bonding Networks : Refine NH···S and CF₃···π interactions using restraints (DFIX/TABLE instructions) .

- Validation Tools : Check geometry with PLATON and R₁ convergence (<5% discrepancy) .

Q. What strategies mitigate contradictions in biological activity data between in vitro and cellular assays?

- Methodological Answer :

- Permeability Assays : Use Caco-2 monolayers to assess cellular uptake (Papp <1×10⁻⁶ cm/s suggests poor permeability) .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation (t₁/₂ <30 mins) .

- Orthogonal Assays : Compare enzyme inhibition (e.g., DHFR IC₅₀ = 0.8 µM ) with cell-based viability assays (e.g., MTT in HT-29 cells) to isolate extracellular vs. intracellular effects .

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodological Answer :

- Substituent Variation : Replace 3-(trifluoromethyl)phenyl with halogenated (e.g., 4-Cl) or methoxy-substituted aryl groups via modified Ullmann coupling (CuI, L-proline, 100°C) .

- Thioxo Replacement : Synthesize 2-oxo analogs using H₂O₂ oxidation (30% yield loss due to ring degradation) .

- Biological Testing : Screen derivatives against kinase panels (e.g., CK1ε IC₅₀ values range from 0.2–5 µM ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Optimization : Replicate reactions with controlled humidity (<30% RH) to minimize thiourea hydrolysis .

- Byproduct Analysis : Use LC-MS to identify dimeric side products (e.g., [M+152]⁺ adducts from thiourea degradation) .

- Cross-Validation : Compare yields from microwave-assisted synthesis (70% in 30 mins ) vs. conventional reflux (55% in 6 hours ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.